REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]([CH:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])=[O:6].[H][H].Cl.[CH3:16]N(C)C=O>>[CH3:16][C:7]1([C:5]([O:4][CH3:3])=[O:6])[CH2:11][CH2:10][CH2:9][C:8]1=[O:12] |f:0.1|
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Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
14.2 g
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Type
|
reactant
|
Smiles
|
COC(=O)C1C(CCC1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was terminated
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Type
|
ADDITION
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Details
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Next, 15 g of methyl iodide was added
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Type
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STIRRING
|
Details
|
the mixture was stirred for a further 2 hours at 60° C
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture thus obtained
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oily residue obtained
|
Type
|
DISTILLATION
|
Details
|
was purified by vacuum distillation
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Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |